molecular formula C6H14NO6P B15345054 Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester CAS No. 72749-63-4

Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester

Cat. No.: B15345054
CAS No.: 72749-63-4
M. Wt: 227.15 g/mol
InChI Key: UCLMAMCZTXSICG-UHFFFAOYSA-N
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Description

CAS No.: 72749-63-4 Molecular Formula: C₆H₁₄NO₆P Molecular Weight: 227.15 g/mol Structure: This compound consists of a phosphonic acid core substituted with a hydroxymethyl group, an ethyl ester, and a 2-((aminocarbonyl)oxy)ethyl moiety.

Properties

CAS No.

72749-63-4

Molecular Formula

C6H14NO6P

Molecular Weight

227.15 g/mol

IUPAC Name

2-[ethoxy(hydroxymethyl)phosphoryl]oxyethyl carbamate

InChI

InChI=1S/C6H14NO6P/c1-2-12-14(10,5-8)13-4-3-11-6(7)9/h8H,2-5H2,1H3,(H2,7,9)

InChI Key

UCLMAMCZTXSICG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CO)OCCOC(=O)N

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound integrates three functional motifs:

  • A hydroxymethylphosphonic acid backbone.
  • Ethyl ester groups at the phosphonic acid moiety.
  • A carbamate (aminocarbonyloxy) side chain on the ethyl ester.

Retrosynthetically, the molecule can be dissected into:

  • Hydroxymethylphosphonic acid as the core.
  • Ethyl glyoxylate derivatives for esterification.
  • Carbamoyl chloride or isocyanate reagents for introducing the aminocarbonyloxy group.

Synthetic Routes and Methodological Frameworks

Phosphonic Acid Core Synthesis

Direct Phosphorylation of Hydroxymethyl Precursors

The Atherton-Todd reaction provides a foundational approach, wherein dialkyl phosphites react with hydroxymethyl substrates under halogenating conditions. For example:
$$
\text{(HOCH}2\text{)}2\text{P(O)H} + \text{CCl}4 + \text{EtOH} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{OH} + \text{HCl} + \text{CHCl}3
$$
This method, however, often requires stringent anhydrous conditions and yields ~60–70%.

Michaelis-Arbuzov Modification

Alkylation of triethyl phosphite with hydroxymethyl halides (e.g., hydroxymethyl bromide) proceeds via nucleophilic displacement:
$$
\text{(EtO)}3\text{P} + \text{HOCH}2\text{Br} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{OH} + \text{EtBr}
$$
Yields here are moderate (50–65%), with side product formation from competing ester hydrolysis.

Ethyl Ester Installation

Steglich Esterification

Activation of the phosphonic acid using dicyclohexylcarbodiimide (DCC) enables coupling with ethanol:
$$
\text{HOOC-P(O)(OH)CH}2\text{OH} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{(EtO)}2\text{P(O)CH}_2\text{OH}
$$
This method achieves >80% yield but necessitates chromatographic purification to remove urea byproducts.

Transesterification

Reaction of trimethylsilyl-protected hydroxymethylphosphonate with ethanol in acidic media:
$$
\text{(Me}3\text{SiO)}2\text{P(O)CH}2\text{OSiMe}3 + 2 \text{EtOH} \xrightarrow{\text{HCl}} \text{(EtO)}2\text{P(O)CH}2\text{OH} + 2 \text{Me}_3\text{SiOH}
$$
This route avoids direct handling of corrosive phosphorylating agents, yielding 75–85%.

Carbamate Functionalization

Isocyanate Coupling

Reaction of 2-hydroxyethyl ethyl ester intermediates with methyl isocyanate under basic conditions:
$$
\text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{OH} + \text{MeNCO} \xrightarrow{\text{DBU}} \text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{O(CO)NH}_2
$$
Yields range from 65% to 72%, with competing urea formation as a limitation.

Carbamoyl Chloride Approach

Using phosgene or triphosgene to generate the carbamate in situ:
$$
\text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{OH} + \text{Cl(CO)NHR} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{O(CO)NH}_2 + \text{HCl}
$$
This method offers higher purity (>90%) but raises safety concerns due to phosgene toxicity.

Optimization Strategies and Catalytic Innovations

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity THF > DCM > EtOAc Polar aprotic solvents enhance nucleophilicity of ethanol.
Temperature 0–25°C for esterification Higher temps accelerate hydrolysis side reactions.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates Steglich esterification by 30% via acyl transfer mediation.
  • Zinc Chloride : Lewis acid catalysis in transesterification improves conversion by 15%.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ³¹P NMR : Single peak at δ 18–22 ppm confirms phosphonate structure.
  • ¹H NMR : Ethyl ester protons appear as quartets (δ 1.2–1.4 ppm), while carbamate NH resonates at δ 5.8–6.2 ppm.

Chromatographic Purity

  • HPLC : C18 column, 70:30 H2O:MeCN, RT = 4.2 min, purity >98%.

Industrial Applications and Patent Landscape

The compound’s utility spans:

  • Anticoagulant Prodrugs : As a P2Y12 receptor antagonist precursor.
  • Agricultural Fungicides : Carbamate moiety enhances systemic mobility in plant tissues.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formic acid or formaldehyde, while reduction of the aminocarbonyl group can produce primary amines.

Scientific Research Applications

Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl Ester of Hydroxymethyl Phosphonic Acid (CAS Not Specified)

Structure: Lacks the aminocarbonyloxyethyl group. Comprises a phosphonic acid core with hydroxymethyl and ethyl ester substituents. Synthesis: Produced via reaction of iodomethyl phosphorous acid diethyl ester with K diethyl phosphite, followed by saponification to yield hydroxymethyl phosphonic acid . Key Differences:

  • Reactivity: Simpler structure lacks the aminocarbonyl group, reducing hydrogen-bonding interactions.
  • Applications: Used as a precursor for stable tetrabasic acids upon hydrolysis, suitable for industrial applications requiring acid catalysts .

Diethyl (Hydroxymethyl)phosphonate

Structure: Contains hydroxymethyl and diethyl ester groups attached to phosphorus.
Synthesis: Derived from diethyl phosphite and formaldehyde.
Key Differences:

  • Functionality: Absence of the aminocarbonyloxyethyl group limits its bioactivity.
  • Applications: Intermediate in flame-retardant polymer synthesis (e.g., copolymerized with methyl methacrylate) .

Triethylphosphonoacetate (CAS: Not Specified)

Structure: Triethyl ester of phosphonoacetic acid (CH₂C(O)O-P(O)(OEt)₂). Key Differences:

  • Ester Groups: Three ethyl esters vs. two in the target compound.
  • Stability: Higher ester content may increase hydrolysis resistance compared to the target compound .

Hydroxymethyl Phosphonic Acid (CAS: Not Specified)

Structure: The de-esterified acid form of the target compound.
Key Differences:

  • Solubility: Higher water solubility due to free phosphonic acid groups.

Comparative Data Table

Property Target Compound Diethyl (Hydroxymethyl)phosphonate Hydroxymethyl Phosphonic Acid
Molecular Weight 227.15 g/mol ~182 g/mol (estimated) ~138 g/mol (estimated)
Ester Groups 2 (ethyl and aminocarbonyloxyethyl) 2 (diethyl) 0
Hydrogen-Bonding Groups 2 (hydroxymethyl, aminocarbonyl) 1 (hydroxymethyl) 2 (hydroxymethyl, phosphonic acid)
Applications Potential prodrug, agrochemicals Flame retardants, polymer synthesis Analytical standards

Research Findings and Functional Insights

  • Synthesis Complexity: The target compound requires multi-step esterification, likely involving phosphorylation followed by introduction of the aminocarbonyloxyethyl group .
  • Hydrolysis Stability: The ethyl ester in the target compound is susceptible to hydrolysis under alkaline conditions, similar to other phosphonic acid esters . However, the aminocarbonyloxyethyl group may sterically hinder hydrolysis compared to simpler esters.

Biological Activity

Phosphonic acids and their derivatives have garnered significant attention in the fields of biochemistry and pharmacology due to their unique structural properties and biological activities. The compound phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is a phosphonate that exhibits a range of biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.

Structural Characteristics

The compound features a phosphonic acid moiety linked to an ethyl ester and an aminocarbonyl group. This structure allows it to mimic phosphate esters, which are crucial in various biological processes, including enzyme catalysis and signal transduction.

Phosphonates, including this compound, often act as competitive inhibitors of enzymes that utilize phosphate esters or carboxylic acids. The high affinity of phosphonates for enzyme active sites can disrupt normal metabolic pathways. For instance, they can inhibit enzymes involved in amino acid metabolism, leading to altered physiological activities within cells .

Enzyme Inhibition

Research indicates that phosphonates can inhibit key enzymes related to various pathological states. For example:

  • Aminophosphonic acids , structurally related to the compound , have shown effectiveness in inhibiting amino acid metabolism enzymes, which can affect cellular physiology significantly .
  • The compound may also target specific biosynthetic pathways in pathogens, making it a candidate for developing antimicrobial agents .

Antimicrobial Properties

Phosphonic acids are known for their broad-spectrum antibacterial activity. Studies have demonstrated that certain phosphonates exhibit significant efficacy against bacteria such as Escherichia coli and Salmonella typhimurium. This antibacterial activity is attributed to their ability to interfere with bacterial metabolic processes.

Case Studies

  • Antibacterial Activity : A study on various phosphonic acid derivatives revealed that those similar to the compound showed considerable inhibition of bacterial growth. The mechanism was linked to the disruption of cell wall synthesis and metabolic interference .
  • Antiviral Potential : Another case study highlighted the potential of phosphonates in antiviral applications. Compounds structurally related to phosphonic acid derivatives were found to inhibit viral replication by targeting viral polymerases .

Data Table: Biological Activities of Phosphonates

Compound NameActivity TypeTarget Organism/EnzymeReference
Phosphonic acid derivative AAntibacterialE. coli
Phosphonic acid derivative BEnzyme inhibitionAmino acid metabolism enzymes
Phosphonic acid derivative CAntiviralViral polymerases

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester with high yield and purity?

  • Methodological Answer : Synthesis of phosphonic acid esters typically involves direct esterification or transesterification. For structurally analogous compounds, phenylarsonic acid has been used as a catalyst to achieve high yields (93% in some cases) via azeotropic removal of water . Key parameters include:

  • Temperature : 80–110°C to ensure efficient reaction kinetics.
  • Solvent Selection : Toluene or xylene for azeotropic water removal.
  • Catalyst Concentration : 1–2 mol% phenylarsonic acid to minimize side reactions.
  • Reagent Ratios : Alcohol-to-acid molar ratios of 1.2:1 to drive esterification .
    • Validation : Confirm purity via HPLC and monitor reaction progress using thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify ester linkages (δ 4.1–4.4 ppm for ethyl ester protons) and hydroxymethyl groups (δ 3.5–3.7 ppm).
  • ³¹P NMR : Detect phosphonic acid resonance (δ 15–25 ppm) .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]⁺ for C₇H₁₄NO₇P) .

Advanced Research Questions

Q. How does steric hindrance from the (hydroxymethyl) and (aminocarbonyl)oxy groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents reduce accessibility to the phosphorus center, slowing nucleophilic attack. Computational modeling (DFT) can quantify steric parameters like Tolman’s cone angles .
  • Electronic Effects : Electron-withdrawing groups (e.g., aminocarbonyloxy) enhance electrophilicity at phosphorus, favoring reactions with amines or thiols.
  • Experimental Design : Compare reaction rates with analogous compounds lacking these groups. Use kinetic studies (e.g., pseudo-first-order conditions) to isolate steric/electronic contributions .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Analysis : Contradictions may arise from impurities (e.g., unreacted starting materials). Use preparative HPLC to isolate the pure compound and retest activity .
  • Assay Conditions : Standardize biological assays (e.g., enzyme inhibition protocols) to control pH, temperature, and solvent (DMSO concentration ≤1%) .
  • By-Product Identification : LC-MS can detect degradation products (e.g., hydrolyzed esters under acidic conditions) that may interfere with activity .

Q. How can computational modeling predict the hydrolytic stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways (acidic vs. alkaline conditions). For example, alkaline hydrolysis likely proceeds via nucleophilic attack by OH⁻ on the phosphorus atom.
  • Quantum Mechanics (QM) : Calculate activation energies for hydrolysis at different pH levels. Correlate with experimental stability studies (e.g., HPLC monitoring of degradation over time) .
  • Experimental Validation : Accelerated stability testing at 40°C/75% RH for 4 weeks to compare with computational predictions .

Key Data Contradictions and Resolution

  • Synthesis Yield Variability :
    • Evidence : Yields range from 70–93% for similar phosphonic esters depending on catalyst choice .
    • Resolution : Optimize catalyst (phenylarsonic acid vs. H₂SO₄) and solvent systems to improve reproducibility.
  • Biological Activity Discrepancies :
    • Evidence : Conflicting COX-2 inhibition data in studies using impure samples .
    • Resolution : Validate purity (>98% by HPLC) and use orthogonal assays (e.g., SPR vs. fluorometric assays).

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